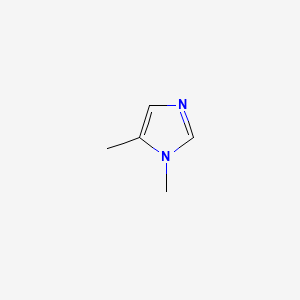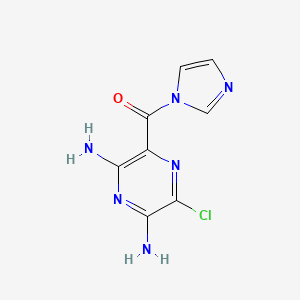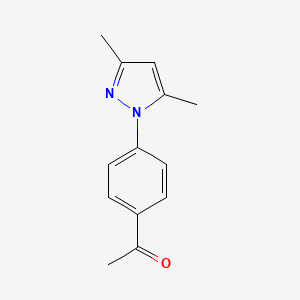
1,5-二甲基咪唑
描述
1,5-Dimethylimidazole is a chemical compound with the molecular formula C5H8N2 . It is also known as 1H-Imidazole, 1,5-dimethyl- . The structure of 1,5-Dimethylimidazole is available as a 2D Mol file or as a computed 3D SD file .
Synthesis Analysis
The synthesis of imidazoles, including 1,5-Dimethylimidazole, has seen recent advances . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The review highlights the regiocontrolled synthesis of substituted imidazoles .
Molecular Structure Analysis
The molecular structure of 1,5-Dimethylimidazole has been analyzed and is available for viewing . The structure is also available as a 2D Mol file or as a computed 3D SD file .
科学研究应用
Pharmaceuticals and Medicinal Chemistry
1,5-Dimethylimidazole serves as a building block for various pharmaceutical compounds. Researchers have explored its potential in drug design, particularly for antifungal, antibacterial, and antiviral agents. The compound’s structural features contribute to its bioactivity, making it an essential scaffold for drug development .
Catalysis and Coordination Chemistry
In coordination chemistry, 1,5-dimethylimidazole acts as a ligand, coordinating with metal ions. It forms stable complexes with transition metals, such as copper, cobalt, and nickel. These complexes find applications in catalysis, including oxidation reactions, cross-coupling reactions, and polymerization processes .
Electrochemistry and Sensors
Researchers have explored 1,5-dimethylimidazole as an electroactive material. It exhibits redox behavior, making it suitable for use in electrochemical sensors and biosensors. These sensors detect analytes by measuring changes in electrical properties, such as current or potential, upon interaction with the target molecule .
Materials Science and Polymers
The compound contributes to the synthesis of functional materials. For instance, it participates in the preparation of conducting polymers, which have applications in organic electronics, sensors, and energy storage devices. Additionally, 1,5-dimethylimidazole-based polymers exhibit interesting optical and electronic properties .
Dyes and Colorants
1,5-Dimethylimidazole derivatives serve as precursors for dyes and colorants. Researchers have explored their use in dye-sensitized solar cells (DSSCs) and other optoelectronic devices. These compounds enhance light absorption and electron transfer efficiency, improving the performance of DSSCs .
Industrial Applications
Beyond research, 1,5-dimethylimidazole finds practical applications. It acts as a curing agent for epoxy resins, contributing to the production of adhesives, coatings, and composite materials. Its ability to catalyze epoxy-anhydride reactions makes it valuable in industrial settings .
安全和危害
作用机制
Target of Action
1,5-Dimethyl-1H-imidazole, also known as 1,5-Dimethylimidazole, is a heterocyclic compound that interacts with several targets. It has been found to inhibit nitric oxide synthase, which plays a significant role in inflammation and neurodegenerative diseases . It also targets the respiratory system .
Mode of Action
The compound interacts with its targets through various mechanisms. For instance, the N3 of the imidazole compound binds to the heme iron atom of ferric cytochrome P450
Biochemical Pathways
1,5-Dimethyl-1H-imidazole is involved in several biochemical pathways. It is a key component in the synthesis of functional molecules used in a variety of applications, including pharmaceuticals and agrochemicals
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of the imidazole containing compounds should be improved to a great extent . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
It is known that the compound can cause burns of eyes, skin, and mucous membranes . More research is needed to fully understand the molecular and cellular effects of this compound’s action.
属性
IUPAC Name |
1,5-dimethylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c1-5-3-6-4-7(5)2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNBJNDMPLEUDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN1C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00146497 | |
| Record name | 1,5-Dimethylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00146497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dimethylimidazole | |
CAS RN |
10447-93-5 | |
| Record name | 1,5-Dimethylimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10447-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Dimethylimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010447935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Dimethylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00146497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-dimethyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,5-DIMETHYLIMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR911G5X4F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 1,5-Dimethylimidazole influence its chemical reactivity?
A2: The presence of two methyl groups at positions 1 and 5 of the imidazole ring significantly impacts the compound's reactivity. [] For instance, in the context of N-alkylation reactions, 1,5-Dimethylimidazole demonstrates regioselectivity. When reacted with methanol in the presence of Y-zeolites, it predominantly forms 1,5-dimethylimidazole. [] This regioselectivity is attributed to the specific catalytic activity of the Y-zeolite and the steric effects introduced by the methyl groups on the imidazole ring. []
Q2: Are there any studies exploring the catalytic properties of polymers containing 1,5-Dimethylimidazole units?
A3: Yes, research has explored the esterolytic activity of polymers containing N-alkylimidazoles, including derivatives of 1,5-Dimethylimidazole. [] Poly(1-alkyl-5-vinylimidazoles), synthesized from monomers like 1-methyl-5-vinylimidazole, demonstrated significant rate enhancements in the hydrolysis of 3-nitro-4-acyloxybenzoic acids compared to 1,5-Dimethylimidazole. [] This enhanced activity is attributed to hydrophobic interactions between the polymeric catalyst and the substrate. []
Q3: Is there any spectroscopic data available that characterizes 1,5-Dimethylimidazole?
A4: While the provided abstracts don't delve into detailed spectroscopic characterization, they do mention the use of various techniques to study 1,5-Dimethylimidazole and its derivatives. [, , ] Researchers have employed techniques such as X-ray crystallography to determine bond lengths and angles within 1,5-Dimethylimidazole-containing complexes. [] Furthermore, studies investigating the non-covalent interactions of N-phenyl-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide derivatives highlight the use of spectroscopic methods to analyze these interactions. []
Q4: Have there been any computational studies investigating 1,5-Dimethylimidazole or its derivatives?
A5: Yes, computational chemistry has been employed to study 1,5-Dimethylimidazole derivatives. [, ] For instance, Density Functional Theory (DFT) calculations have been used to investigate the temperature-dependent polymorphism of N-(4-fluorophenyl)-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide. [] These calculations provided insights into the intermolecular interactions within the crystal state of this compound. [] Additionally, DFT studies have explored the role of catalysts in reactions involving propargyl cyanamides and thiol or alcohol, potentially involving intermediates or derivatives related to 1,5-Dimethylimidazole. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B3025210.png)
![4-[2-(Diethylamino)ethoxy]benzonitrile](/img/structure/B3025211.png)

![Dimethyl 3,3'-[(2-amino-1,4-phenylene)bis(oxy)]dipropanoate](/img/structure/B3025214.png)
![[(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine](/img/structure/B3025215.png)